Ethyl cyanoglyoxylate-2-oxime
Overview
Description
Ethyl cyanoglyoxylate-2-oxime, also known as ethyl 2-cyano-2-(hydroxyimino)acetate, is a chemical compound with the molecular formula C₅H₆N₂O₃ and a molar mass of 142.11 g/mol . This compound is commonly used as an additive in peptide synthesis due to its ability to suppress racemization and improve coupling efficiency .
Preparation Methods
The synthesis of acetic acid, cyano(hydroxyimino)-, ethyl ester typically involves the reaction of ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and acetic acid . The reaction is carried out at a controlled pH of 4.5 to prevent rapid hydrolysis of the ester . The product can be purified by recrystallization from ethanol or ethyl acetate .
Chemical Reactions Analysis
Ethyl cyanoglyoxylate-2-oxime undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: It is commonly used in peptide synthesis as an additive with carbodiimides like dicyclohexylcarbodiimide (DCC) to form amide bonds.
Major Products: The primary product formed from these reactions is the desired peptide with minimal racemization.
Scientific Research Applications
Ethyl cyanoglyoxylate-2-oxime has several scientific research applications:
Mechanism of Action
The mechanism by which acetic acid, cyano(hydroxyimino)-, ethyl ester exerts its effects involves its role as an additive in peptide synthesis. It acts as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides like DCC, thereby suppressing base-catalyzed side reactions, particularly racemization . The compound’s pronounced acidity (pKa 4.60) allows it to effectively neutralize the basicity of DCC .
Comparison with Similar Compounds
Ethyl cyanoglyoxylate-2-oxime is unique in its ability to suppress racemization and improve coupling efficiency in peptide synthesis. Similar compounds include:
1-Hydroxybenzotriazole (HOBt): Widely used in peptide synthesis but is explosive.
1-Hydroxy-7-azabenzotriazole (HOAt): Another peptide-linking reagent that is also explosive.
Ethyl acetate: A common ester used as a solvent but does not have the same peptide synthesis applications.
This compound offers a safer and more efficient alternative to these compounds, making it a valuable additive in peptide synthesis.
Properties
Molecular Formula |
C5H6N2O3 |
---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
ethyl 2-cyano-2-hydroxyiminoacetate |
InChI |
InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3 |
InChI Key |
LCFXLZAXGXOXAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NO)C#N |
Origin of Product |
United States |
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